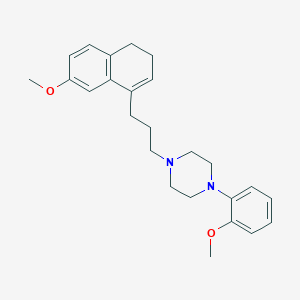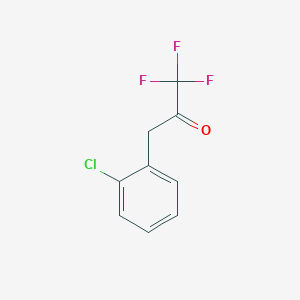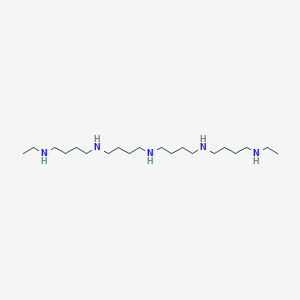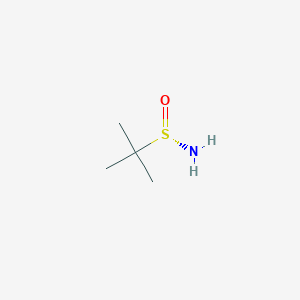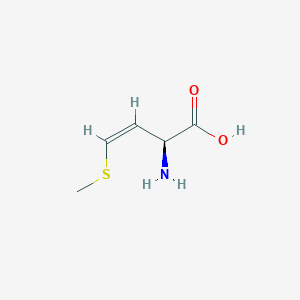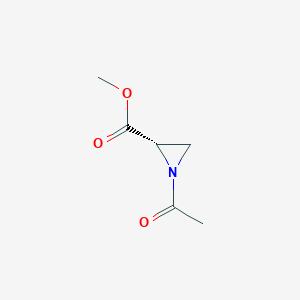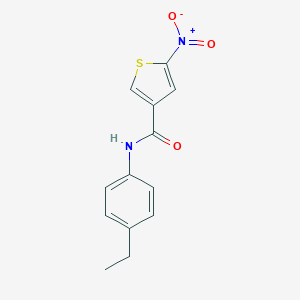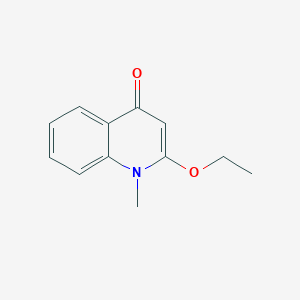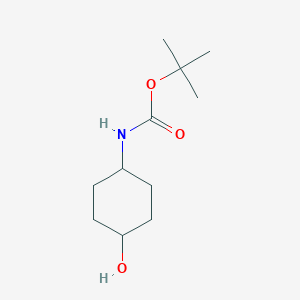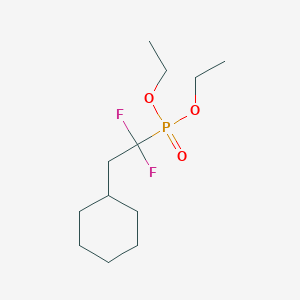
(2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane, also known as DEFCH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DEFCH is a cyclic organophosphate compound that contains two ethoxy groups, two difluoroethyl groups, and a cyclohexane ring.
Applications De Recherche Scientifique
(2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane has been widely studied for its potential applications in various fields. One of its primary uses is as a reagent in organic synthesis. (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane can be used as a phosphorylating agent to introduce a phosphorus group into organic compounds. Additionally, (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane has been studied for its potential as a pesticide, as it exhibits insecticidal properties. (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane has also been studied for its potential as a nerve agent antidote, as it can react with nerve agents to form less toxic products.
Mécanisme D'action
The mechanism of action of (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane involves the phosphorylation of hydroxyl groups in organic compounds. (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane can react with the hydroxyl groups in enzymes, leading to the inhibition of enzyme activity. Additionally, (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane can react with nerve agents such as sarin and soman, leading to the formation of less toxic products.
Effets Biochimiques Et Physiologiques
(2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane has been shown to have insecticidal properties, making it a potential pesticide. In vivo studies have shown that (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane can cross the blood-brain barrier and accumulate in the brain, leading to potential neurotoxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane has several advantages for use in lab experiments. It is a cost-effective and efficient reagent for introducing a phosphorus group into organic compounds. Additionally, it exhibits insecticidal properties, making it a potential pesticide. However, (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane has some limitations. It can be hazardous to handle, and precautions must be taken to ensure the safety of researchers. Additionally, (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane can react with hydroxyl groups in biological molecules, leading to potential toxicity.
Orientations Futures
There are several potential future directions for research on (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane. One area of research is the development of (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane-based pesticides. (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane has been shown to exhibit insecticidal properties, making it a potential alternative to traditional pesticides. Additionally, further research is needed to fully understand the neurotoxic effects of (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane and its potential as a nerve agent antidote. Finally, research is needed to develop safer and more efficient methods for handling and synthesizing (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane.
Méthodes De Synthèse
The synthesis of (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane involves the reaction of cyclohexanone with difluoroacetic acid and diethyl chlorophosphate. The reaction is carried out in the presence of a base such as potassium carbonate, and the resulting product is purified through distillation. The yield of (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane obtained through this method is high, making it a cost-effective and efficient method for producing (2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane.
Propriétés
IUPAC Name |
(2-diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23F2O3P/c1-3-16-18(15,17-4-2)12(13,14)10-11-8-6-5-7-9-11/h11H,3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDAZSHVIUFTIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CC1CCCCC1)(F)F)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23F2O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Diethoxyphosphoryl-2,2-difluoroethyl)cyclohexane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)
